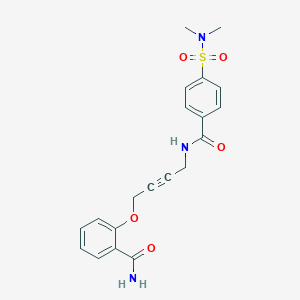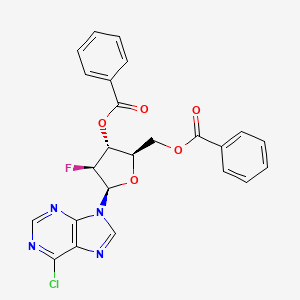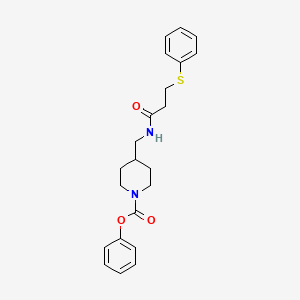
4-chloro-N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C28H23Cl3N2O4S and its molecular weight is 589.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel benzenesulfonamide derivatives are fundamental aspects of chemical research. These processes involve the creation of new compounds and the determination of their structural and chemical properties through various analytical techniques. For instance, the study by Fahim and Shalaby (2019) focused on the synthesis of new benzenesulfonamide derivatives and their characterization through Density Functional Theory (DFT) and experimental analyses, suggesting a methodological approach that could be applicable to the synthesis and study of "4-chloro-N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide" (Fahim & Shalaby, 2019).
Photodynamic Therapy Applications
Compounds similar to the one may have applications in photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds to produce reactive oxygen species and induce cell death in targeted areas, such as tumors. Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating significant photophysical and photochemical properties suitable for PDT, indicating a potential research direction for "this compound" in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Biological Activities and Screening
The evaluation of biological activities, such as antimicrobial, antifungal, and anticancer properties, is another critical area of research for benzenesulfonamide derivatives. Studies like those conducted by Gul et al. (2016) on the synthesis and bioactivities of benzenesulfonamides reveal insights into their potential therapeutic applications. These compounds exhibited cytotoxic activities and inhibited carbonic anhydrase enzymes, suggesting that similar research could be conducted on "this compound" to explore its therapeutic potential (Gul et al., 2016).
Molecular Docking and Theoretical Studies
Molecular docking and Density Functional Theory (DFT) calculations offer insights into the interaction mechanisms and electronic structures of chemical compounds. These theoretical studies can predict the binding affinities and reactivity of compounds, guiding further experimental research. The work by El-Gaby et al. (2018), which involved synthesis, characterization, and in vitro biological screening of novel benzenesulfonamides, incorporated DFT calculations to understand their structures and activities. This approach could be applied to "this compound" to predict its biological activities and optimize its properties for specific applications (El-Gaby et al., 2018).
properties
IUPAC Name |
4-chloro-N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl3N2O4S/c1-37-23-8-6-21(7-9-23)33(38(35,36)24-10-2-18(29)3-11-24)17-22(34)16-32-27-12-4-19(30)14-25(27)26-15-20(31)5-13-28(26)32/h2-15,22,34H,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCNMMNAHKRDEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2407867.png)




![3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2407878.png)

![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)
benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)



![5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2407888.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)